(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol
Overview
Description
1,3-bi-TBS-trans-Calcipotriol is an intermediate of calcipotriol synthesis. Calcipotriol is a vitamin D3 analogue used for psoriasis treatment.
Scientific Research Applications
Synthesis of 1β-Methylcarbapenem Intermediate
The compound's utility is demonstrated in the synthesis of 1β-methylcarbapenems, including 1β-methylthienamycin. The process involves highly stereoselective reactions, facilitating practical production due to the crystalline nature of certain derivatives (Oda & Yoshida, 1997).
Preparation of Vitamin D3 Analogues
A convergent method for synthesizing 1α,25-dihydroxyvitamin D3 and its analogues involves the compound. This method includes efficient preparation of the A-ring part and a Suzuki-Miyaura coupling reaction (Hanazawa et al., 2003).
Claisen Rearrangements
The compound serves as a substrate for Claisen rearrangements, demonstrating its relevance in complex chemical transformations (Tadano et al., 1990).
Thermal Rearrangement Studies
Research has been conducted on the thermal rearrangements of similar compounds, contributing to our understanding of stereochemical processes in organic chemistry (Duncan et al., 1990).
Sequential Kinetic Resolution
The compound's derivatives are used in sequential kinetic resolution, crucial for two-directional synthesis and enantioselectivity studies (Harding et al., 2002).
Polymerisation Catalysts
Transition-metal complexes derived from the compound have been studied as ethylene polymerisation catalysts, indicating its potential in materials science (Houghton et al., 2008).
HIV Inhibitor Synthesis
The compound has been used in synthesizing enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines as potential HIV inhibitors (Rosenquist Å et al., 1996).
Synthesis of Oxygenated Elemanoids
Chiral key intermediates derived from the compound are valuable for synthesizing elemanoids, a class of organic compounds (Kato et al., 1993).
Development of Metallocene Complexes
The compound is involved in the synthesis of ansa titanium and zirconium metallocene complexes, highlighting its application in organometallic chemistry (Morton et al., 2014).
Pauson-Khand Reaction
It plays a role in the Pauson-Khand reaction for constructing optically active bicyclo[4.3.0]nonenone skeletons, important in stereochemistry (Mukai et al., 1998).
Study of Liquid-Crystalline Systems
Research on liquid-crystalline systems involves the compound, particularly for studying spatial structure and molecular modeling (Krivoshey et al., 2006).
Bis(Silaethene) Intermediate Formation
The compound's derivatives are key in understanding the formation of bis(silaethene) intermediates, contributing to organosilicon chemistry (Ostendorf et al., 2001).
Synthesis of C15 Polyketide Spiroketals
This compound aids in the synthesis of C15 polyketide spiroketals, crucial in the development of new pharmacologically active compounds (Meilert et al., 2004).
Macrocyclic Precursors of Phomactins
Its derivatives are used in creating macrocyclic intermediates for phomactin synthesis, demonstrating its importance in complex organic syntheses (McGowan & Thomas, 2009).
Antitumor Activity Studies
Phenyl carbocyclic oxetanocin and related compounds synthesized using derivatives of this compound have been evaluated for antitumor activity, indicating its potential in medicinal chemistry (Maruyama & Fukuhara, 1996).
Preparation of Functionalizable Salen Derivative
The compound is integral in synthesizing functionalizable salen derivatives, essential in catalysis and coordination chemistry (Huber et al., 2013).
Neurokinin-1 Receptor Antagonists
Compounds synthesized from it are used as neurokinin-1 receptor antagonists with potential therapeutic applications in neuroscience (Jiang et al., 2009).
Asymmetric Synthesis of Cyclohexenes
The compound's transformation into cyclohexenes demonstrates its utility in asymmetric synthesis, crucial for creating chiral building blocks (Watanabe et al., 1993).
properties
IUPAC Name |
(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35+,36+,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-VWACUKSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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